8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine
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Overview
Description
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the xanthine class, which is characterized by a purine base structure. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine, which serves as the core structure.
Alkylation: The 1,3-dimethylxanthine undergoes alkylation with 2-(diphenylmethoxy)-N-methylethylamine. This step requires a strong base such as sodium hydride (NaH) to deprotonate the xanthine, making it more nucleophilic.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes:
Batch Reactors: Using large batch reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine derivatives with new functional groups.
Scientific Research Applications
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain receptors or alter its metabolic stability, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWKKRYPRUBHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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